molecular formula C13H16O2 B14679539 3-Benzyl-3-methylpentane-2,4-dione CAS No. 30169-43-8

3-Benzyl-3-methylpentane-2,4-dione

Cat. No.: B14679539
CAS No.: 30169-43-8
M. Wt: 204.26 g/mol
InChI Key: MQZAEGSEVREZSK-UHFFFAOYSA-N
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Description

3-Benzyl-3-methylpentane-2,4-dione is an organic compound with the molecular formula C12H14O2 It is a derivative of pentanedione, featuring a benzyl group and a methyl group attached to the pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-methylpentane-2,4-dione typically involves the alkylation of 2,4-pentanedione. One common method is the reaction of 2,4-pentanedione with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methylpentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzyl carboxylic acid or benzyl ketone.

    Reduction: Benzyl alcohol or benzyl alkane.

    Substitution: Bromobenzyl or nitrobenzyl derivatives.

Scientific Research Applications

3-Benzyl-3-methylpentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-methylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,4-pentanedione: A simpler analog without the benzyl group.

    3-Benzyl-2,4-pentanedione: Similar structure but lacks the methyl group.

    3-Benzyl-3-methylbutane-2,4-dione: A structural isomer with a different arrangement of the carbon backbone.

Uniqueness

3-Benzyl-3-methylpentane-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

30169-43-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-benzyl-3-methylpentane-2,4-dione

InChI

InChI=1S/C13H16O2/c1-10(14)13(3,11(2)15)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3

InChI Key

MQZAEGSEVREZSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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